molecular formula C20H23FN6O2S B2701925 2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 941948-63-6

2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2701925
CAS No.: 941948-63-6
M. Wt: 430.5
InChI Key: FSUWWLROZWNLOY-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a synthetic organic compound designed for advanced pharmacological and chemical research. This molecule integrates several privileged structures in medicinal chemistry, including a pyrazolopyrimidine core, which is a known pharmacophore in kinase inhibition. The morpholino and methylthio substituents suggest potential for modulating solubility and target binding affinity. The 4-fluorophenyl acetamide moiety is a common feature in compounds with diverse biological activities and is frequently explored in the development of bioactive molecules . This makes it a valuable chemical tool for researchers investigating new therapeutic agents, particularly in oncology and signal transduction pathways. As a building block, it can be used in structure-activity relationship (SAR) studies to optimize potency and selectivity against specific biological targets. The compound is provided with comprehensive analytical data to ensure identity and purity. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN6O2S/c1-30-20-24-18(26-8-10-29-11-9-26)16-13-23-27(19(16)25-20)7-6-22-17(28)12-14-2-4-15(21)5-3-14/h2-5,13H,6-12H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUWWLROZWNLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCNC(=O)CC3=CC=C(C=C3)F)C(=N1)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a complex organic molecule with the molecular formula C20H23FN6O2SC_{20}H_{23}FN_{6}O_{2}S and a molecular weight of 430.5 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of antiviral and anti-inflammatory properties.

Chemical Structure

The structural complexity of this compound includes:

  • A 4-fluorophenyl moiety, which may enhance lipophilicity and receptor binding.
  • A methylthio group that could influence pharmacokinetics and biological activity.
  • A morpholino ring that often contributes to the modulation of biological targets.

Antiviral Properties

Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antiviral properties. For instance, compounds similar to the one have shown activity against various viral targets, demonstrating effective inhibition at low micromolar concentrations. In particular, compounds with a similar scaffold have been reported to achieve an EC50 (half maximal effective concentration) in the range of 0.20 to 0.35 μM against specific viral proteins, suggesting a promising avenue for development as antiviral agents .

Anti-inflammatory Activity

The compound's structure suggests potential activity as a selective COX-II inhibitor. In related studies, pyrazole derivatives have been shown to possess anti-inflammatory effects with IC50 values ranging from 0.011 μM to 17.5 μM against COX-II enzymes . The incorporation of the morpholino and methylthio groups may enhance selectivity and potency.

Study on Antiviral Efficacy

In a comparative analysis of various pyrazolo[3,4-d]pyrimidine compounds, the compound demonstrated enhanced binding affinity to viral proteins compared to traditional antiviral agents. The study utilized MT-4 cells to evaluate the efficacy, revealing that modifications at specific positions on the pyrazolo ring significantly influenced biological activity .

Study on COX-II Inhibition

A recent investigation into the structure-activity relationship (SAR) of pyrazole derivatives highlighted that modifications similar to those found in this compound led to increased selectivity for COX-II over COX-I. This was evidenced by a marked reduction in ulcerogenic effects compared to non-selective NSAIDs . The findings suggested that the morpholino group plays a critical role in enhancing anti-inflammatory action while minimizing side effects.

Data Tables

Compound Activity Type EC50/IC50 (μM) Notes
Compound AAntiviral0.20Effective against TMV CP
Compound BCOX-II Inhibition0.011Highly selective
Compound CAnti-inflammatory1.33Moderate inhibition

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazolo[3,4-d]Pyrimidine Core

The table below compares substituent positions and functional groups in structurally related compounds:

Compound Name Position 6 Substituent Position 4 Substituent Side Chain/Functional Group Modifications Key Data/Properties Reference
2-(4-Fluorophenyl)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide Methylthio Morpholino 4-Fluorophenylacetamide ethyl linker NMR chemical shifts in regions A/B differ
6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one tert-Butyl None (4-one) 4-Fluoro-2-hydroxyphenyl Enhanced stability due to bulky tert-butyl
2-(1-(4-(Dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-... None Dimethylamino Chromen-4-one, isopropoxy, fluorophenyl Mass: 571.198 (M+1); MP: 302–304°C
2-Chloro-6-((2S,6R)-4-methanesulfonyl-2,6-dimethyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Chloro Morpholino Thienopyrimidine core, piperazine sulfonyl group Improved solubility via sulfonyl group

Key Observations :

  • Position 6 : Methylthio (target compound) vs. tert-butyl () or chloro (). Methylthio balances lipophilicity and electronic effects, while tert-butyl enhances steric bulk .
  • Position 4: Morpholino (target compound) vs. dimethylamino () or 4-one (). Morpholino improves solubility compared to dimethylamino, which may alter basicity .
  • Side Chains: The 4-fluorophenylacetamide in the target compound contrasts with chromen-4-one () or thienopyrimidine (). Acetamide linkers are flexible, whereas rigid scaffolds like chromen-4-one may restrict conformational mobility .
NMR and Structural Analysis

highlights that substituents in regions A (positions 39–44) and B (positions 29–36) cause distinct NMR chemical shifts compared to Rapa analogs. For the target compound, the methylthio and morpholino groups likely perturb the electronic environment in these regions, affecting binding interactions .

Pharmacological and Physicochemical Implications

  • Solubility: Morpholino and methylthio groups in the target compound may enhance aqueous solubility compared to tert-butyl derivatives () but reduce it relative to sulfonyl-containing analogs () .
  • Bioactivity : Fluorine atoms (e.g., 4-fluorophenyl) are common in kinase inhibitors for their electronegative effects, while chromen-4-one derivatives () exhibit anti-proliferative activity .

Q & A

Q. What are the key synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

The compound’s core structure involves a pyrazolo[3,4-d]pyrimidine scaffold, a morpholine ring, and fluorophenylacetamide substituents. A common approach is multi-step nucleophilic substitution and condensation reactions. For example:

  • Step 1 : Reacting a pyrazolo[3,4-d]pyrimidinone precursor with α-chloroacetamide derivatives under reflux in polar aprotic solvents (e.g., NMP or DMF) to introduce the ethylacetamide side chain .
  • Step 2 : Incorporating the methylthio group at position 6 via thiolation using methylthiolating agents (e.g., NaSMe or dimethyl disulfide) under inert conditions .
  • Step 3 : Functionalizing the morpholine ring through nucleophilic displacement or coupling reactions, often requiring anhydrous conditions to avoid hydrolysis . Yield optimization relies on controlling stoichiometry, temperature, and solvent polarity. For instance, highlights that reactions in NMP at 120°C for 16 hours achieved 31% yield for analogous pyrimidine derivatives, emphasizing prolonged heating and solvent choice .

Q. What spectroscopic and chromatographic methods are recommended for structural characterization?

  • NMR : 1^1H and 13^13C NMR are critical for verifying substituent positions, particularly distinguishing morpholine protons (δ 3.5–3.7 ppm) and fluorophenyl aromatic signals (δ 7.1–7.3 ppm) .
  • HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., C₂₂H₁₉ClFN₅O₄ for a related analog) and detects isotopic patterns for sulfur (due to methylthio group) .
  • HPLC : Reverse-phase chromatography (C18 columns, CH₃CN/H₂O gradients) assesses purity. reports ≥95% purity using CH₂Cl₂/MeOH mobile phases .

Advanced Research Questions

Q. How can computational methods guide reaction optimization for derivatives of this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example:

  • Reaction Path Search : Tools like GRRM or AFIR map energy barriers for nucleophilic substitutions, identifying optimal leaving groups (e.g., Cl vs. Br in α-chloroacetamide precursors) .
  • Solvent Effects : COSMO-RS simulations model solvent interactions to select solvents that stabilize intermediates (e.g., NMP’s high polarity reduces side reactions) . demonstrates how computational-experimental feedback loops reduce trial-and-error experimentation by 50% in analogous syntheses .

Q. How to resolve contradictions in bioactivity data between in vitro and cellular assays for this compound?

Discrepancies often arise from solubility, metabolic stability, or off-target effects. Methodological strategies include:

  • Solubility Enhancement : Use DMSO/PBS co-solvents or liposomal formulations to mimic physiological conditions .
  • Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., oxidation of methylthio to methylsulfonyl groups) that may alter activity .
  • Target Engagement Assays : CETSA (Cellular Thermal Shift Assay) confirms target binding in live cells, distinguishing false negatives from assay limitations .

Q. What strategies improve regioselectivity when introducing substituents to the pyrazolo[3,4-d]pyrimidine core?

Regioselectivity challenges arise from the electron-deficient pyrimidine ring. Solutions include:

  • Directing Groups : Temporary protection of the 4-morpholino group with Boc anhydride directs electrophilic attacks to position 6 .
  • Metal-Free Conditions : shows that fluorination at position 6 is favored under mild, metal-free conditions (e.g., using Selectfluor), avoiding competing side reactions .
  • Microwave-Assisted Synthesis : Controlled heating (e.g., 150°C, 30 min) enhances kinetic control for selective substitutions .

Q. How to design stable formulations for in vivo studies given the compound’s physicochemical properties?

Key parameters:

  • LogP : The compound’s calculated LogP (~3.2) suggests moderate lipophilicity, requiring PEG-based formulations for parenteral delivery .
  • pH Stability : Morpholine rings are prone to hydrolysis at acidic pH; thus, buffers (e.g., phosphate, pH 7.4) are critical for storage . highlights success with lyophilized powders (trehalose matrix) for analogs with similar stability issues .

Methodological Considerations

Q. What statistical approaches optimize multi-variable synthesis parameters?

Use Design of Experiments (DoE) frameworks:

  • Factorial Designs : Screen variables (temperature, solvent ratio, catalyst loading) to identify critical factors. applied a 2³ factorial design to reduce reaction steps by 40% in pyrimidine syntheses .
  • Response Surface Methodology (RSM) : Optimize yield and purity simultaneously. For example, central composite designs model non-linear relationships between reaction time and temperature .

Q. How to validate the role of the methylthio group in target binding using structure-activity relationships (SAR)?

  • Isosteric Replacement : Synthesize analogs with -SCH₃ replaced by -OCH₃ or -SeCH₃ and compare IC₅₀ values .
  • Crystallography : Co-crystallize the compound with its target (e.g., kinase enzymes) to visualize sulfur-π interactions, as shown in for morpholine-containing inhibitors .
  • Free Energy Calculations : MM/PBSA or MM/GBSA quantify binding energy contributions of the methylthio group .

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